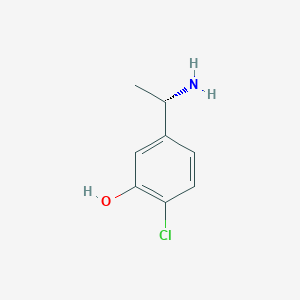![molecular formula C12H12O2 B12980066 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indene derivatives with cyclopropane carboxylic acid in the presence of a strong base, such as sodium hydride, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced spirocyclic derivatives
Substitution: Amino or thiol-substituted spirocyclic compounds
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride
Comparison: Compared to its analogs, 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-4’-carboxylic acid is unique due to its specific carboxylic acid position, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10-8(9)4-5-12(10)6-7-12/h1-3H,4-7H2,(H,13,14) |
InChI Key |
PEODAMYCBJIOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=CC=CC(=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


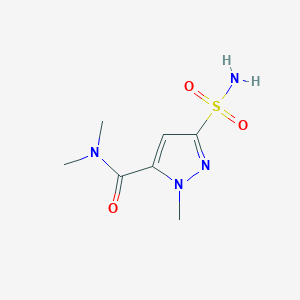
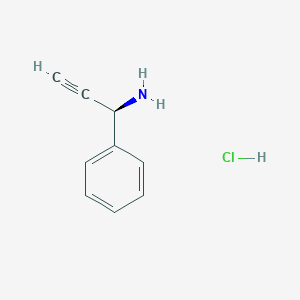
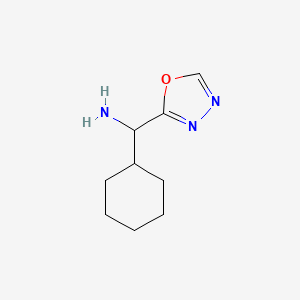
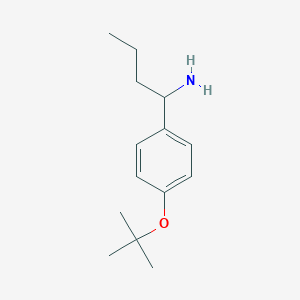
![7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12979997.png)

![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)
![2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12980031.png)
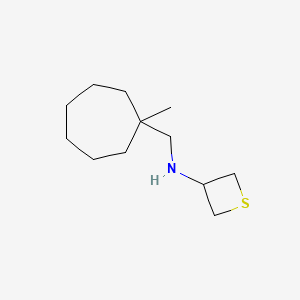
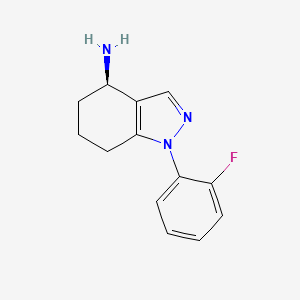
![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
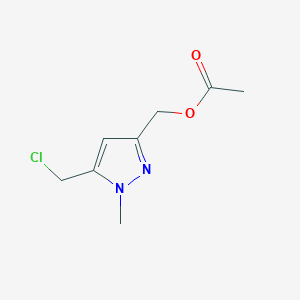
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)
